molecular formula C9H11BrN2O2 B8287421 N-ethyl-5-bromo-2-nitrobenzylamine

N-ethyl-5-bromo-2-nitrobenzylamine

Cat. No.: B8287421
M. Wt: 259.10 g/mol
InChI Key: RGPALEDBKYKLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-5-bromo-2-nitrobenzylamine is a substituted benzylamine compound of interest in medicinal chemistry and chemical biology research. This molecule features a benzylamine core functionalized with a bromo substituent, a nitro group, and an N-ethyl side chain. The nitro group is a recognized pharmacophore and toxicophore in bioactive molecules, known for its strong electron-withdrawing properties which influence the electronic characteristics and polarity of the molecule, thereby affecting its interactions with biological targets . Nitro-containing compounds display a wide spectrum of biological activities, including antimicrobial and antitussive effects, as observed in structurally related amino halo-benzylamines . The bromine atom at the 5-position provides a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to elaborate the molecule into more complex structures for structure-activity relationship (SAR) studies. Furthermore, the 2-nitrobenzyl moiety is a well-characterized photolabile protecting group (PPG) or "cage" in photochemical applications . Upon irradiation with UV light, this group can be cleaved to release an active molecule, making derivatives like this compound valuable intermediates in the synthesis of photoactivatable probes and tools for studying fast biological processes. This compound is intended for research applications only as a chemical building block or intermediate. It is not for diagnostic or therapeutic use .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

N-[(5-bromo-2-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C9H11BrN2O2/c1-2-11-6-7-5-8(10)3-4-9(7)12(13)14/h3-5,11H,2,6H2,1H3

InChI Key

RGPALEDBKYKLKJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Based Analog: (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide

Key Differences :

  • Core Structure: This compound () contains an indolinone-acetamide scaffold with a 4-bromobenzyl group, contrasting with the simpler benzylamine backbone of the target compound.
  • Substituents: The amino group at position 5 and the oxo group on the indolinone ring enhance hydrogen-bonding capacity compared to the nitro group in the target compound.
  • The nitro group in the target compound may confer stronger electrophilicity, altering target selectivity .

Table 1 : Substituent Impact on Activity

Compound Core Structure Key Substituents Reported Activity
N-Ethyl-5-bromo-2-nitrobenzylamine Benzylamine Br (C5), NO₂ (C2), -NHCH₂CH₃ Not available
(E)-2-(5-Amino...acetamide () Indolinone-acetamide Br (benzyl), NH₂ (C5), oxo 5.411

Pyridine-Based Analog: N-Benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine

Key Differences :

  • Aromatic System : This compound () features a pyridine ring instead of a benzene ring, increasing basicity due to the nitrogen heteroatom.
  • Substituents : The methyl group at position 3 and benzyl/ethyl groups on the amine create steric bulk absent in the target compound.
  • Physicochemical Properties: Higher molar mass (305.21 g/mol vs. 289.09 g/mol) and pyridine’s π-deficient nature may reduce solubility in non-polar solvents compared to the nitrobenzene system .

Table 2 : Structural and Physicochemical Comparison

Compound Aromatic Ring Molar Mass (g/mol) Hazard Class
N-Ethyl-5-bromo-2-nitrobenzylamine Benzene 289.09 Not reported
N-Benzyl-5-bromo...pyridin-2-amine Pyridine 305.21 IRRITANT

Functional Group Variants: Nitro vs. Cyanamido Substituents

The compound (E)-2-(1-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () replaces the nitro group with a cyanamido (-NHCN) moiety. Its higher reported activity (6.878) suggests that polar substituents may enhance target engagement in specific contexts, though nitro groups could improve membrane permeability due to increased lipophilicity .

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